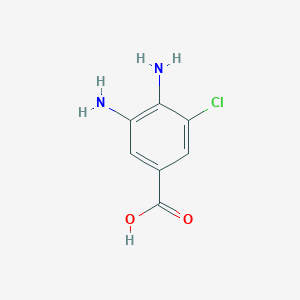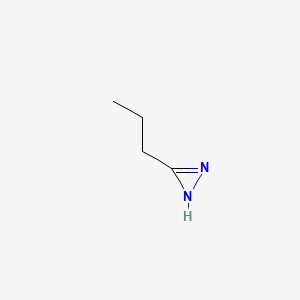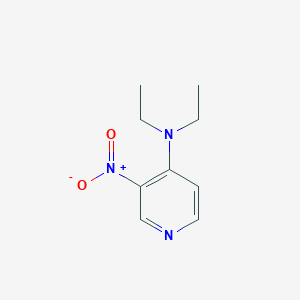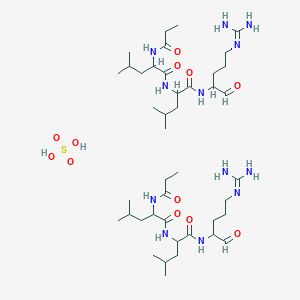
2-Bromo-4-fluorobenzylphthalimide
説明
2-Bromo-4-fluorobenzylphthalimide is a chemical compound with the molecular formula C15H9BrFNO2 and a molecular weight of 334.14 g/mol . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-fluorobenzylphthalimide consists of a phthalimide group attached to a benzyl group, which is substituted with bromine and fluorine atoms . The exact positions of these substituents could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
2-Bromo-4-fluorobenzylphthalimide has a molecular weight of 334.14 g/mol . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results .科学的研究の応用
Fluorescent Probes in Biomedical Research
2-Bromo-4-fluorobenzylphthalimide: can be utilized in the design and synthesis of fluorescent probes, which are pivotal in biomedical research. These probes are sensitive and selective, allowing for the detection of biomolecules or molecular activities within cells through fluorescence signals . They are non-toxic and provide a new solution for molecular detection in fields such as cancer diagnosis, cellular biology, and neuroscience.
Environmental Monitoring
The compound’s role in fluorescent probes extends to environmental monitoring. By detecting specific environmental pollutants or changes in conditions, these probes can serve as early warning systems for ecological disruptions. The high sensitivity of fluorescent probes enables the detection of trace amounts of hazardous substances .
Food Safety Applications
In food safety, 2-Bromo-4-fluorobenzylphthalimide -based fluorescent probes can detect contaminants and ensure the quality of food products. These probes can identify the presence of pathogens, toxins, or spoilage indicators, contributing to public health and safety .
Drug Discovery and Medicinal Chemistry
Fluorescent probes derived from this compound are valuable in drug discovery. They help in studying the subcellular localization and mechanisms of action of bioactive compounds. This facilitates the identification of potential drug candidates and understanding their interactions at the molecular level .
Cell Imaging Techniques
The compound is instrumental in developing cell imaging techniques. Fluorescent probes enable researchers to visualize and track cellular processes in real-time, providing insights into cell function and pathology .
Analytical Chemistry
In analytical chemistry, fluorescent probes containing 2-Bromo-4-fluorobenzylphthalimide can be used for the qualitative and quantitative analysis of chemical substances. They offer a non-destructive method to analyze complex mixtures with high precision .
Material Sciences
The stability and fluorescence properties of this compound make it suitable for applications in material sciences. It can be incorporated into new materials to create smart sensors or responsive systems that change properties in response to external stimuli .
Nanotechnology
Lastly, in the field of nanotechnology, 2-Bromo-4-fluorobenzylphthalimide can contribute to the development of fluorescent nanomaterials. These materials have potential applications in bioimaging, diagnostics, and as carriers for targeted drug delivery .
Safety and Hazards
The safety data sheet for a similar compound, 2-Bromo-4`-fluoroacetophenone, indicates that it causes severe skin burns and eye damage . While this does not directly apply to 2-Bromo-4-fluorobenzylphthalimide, it suggests that similar precautions may be necessary.
Relevant Papers One relevant paper discusses the photochemical benzylic bromination using a bromine generator in continuous flow mode . While this paper does not specifically mention 2-Bromo-4-fluorobenzylphthalimide, the described bromination method could potentially be applied to its synthesis.
特性
IUPAC Name |
4-[(2-bromo-4-fluorophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-12-7-10(17)5-4-8(12)6-9-2-1-3-11-13(9)15(20)18-14(11)19/h1-5,7H,6H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETXPJUDZGVQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)NC2=O)CC3=C(C=C(C=C3)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorobenzylphthalimide | |
CAS RN |
530141-41-4 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(2-bromo-4-fluorophenyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



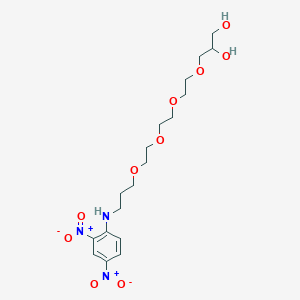
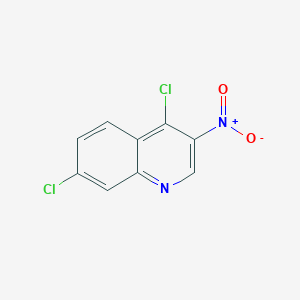
![4,6-Dichloro-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B1505304.png)
![1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B1505305.png)
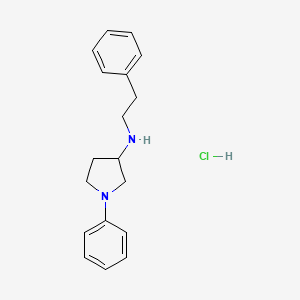
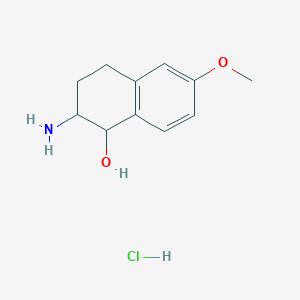
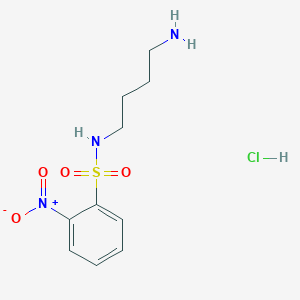
![Thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B1505310.png)
